Tetraphene-8-carboxylic acid
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Overview
Description
Tetraphene-8-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by a carboxyl group (-COOH) attached to the eighth carbon of the tetraphene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:
Oxidation of Tetraphene: This involves the oxidation of tetraphene using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium.
Grignard Reaction: Another method involves the reaction of tetraphenylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form tetraphene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation Products: Various oxidized derivatives of tetraphene.
Reduction Products: Tetraphene-8-alcohol.
Substitution Products: Tetraphene-8-acyl chloride and other substituted derivatives.
Scientific Research Applications
Tetraphene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including nanomaterials and surface modifiers.
Mechanism of Action
The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo(a)pyrene: Another PAH with similar structural features but different functional groups.
Chrysene-4-carboxylic acid: A structurally related compound with a carboxyl group at a different position.
Properties
CAS No. |
92263-89-3 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
benzo[a]anthracene-8-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21) |
InChI Key |
YDQRTNKOSQZGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O |
Origin of Product |
United States |
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